(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
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Overview
Description
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound with a unique structure that combines a benzofuran core with a pyridine moiety and a cyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-carbaldehyde with pyridine-4-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a cyclopropyl halide, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the condensation and cyclopropanation steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate: The E-isomer of the compound, which has different stereochemistry and potentially different biological activities.
4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate: A structurally similar compound with an acetate group instead of a cyclopropanecarboxylate group.
Uniqueness
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is unique due to its combination of a benzofuran core, a pyridine moiety, and a cyclopropane carboxylate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-8-14(23-19(22)13-2-3-13)10-15-17(11)18(21)16(24-15)9-12-4-6-20-7-5-12/h4-10,13H,2-3H2,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGFFOIRJOCPZ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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